![molecular formula C9H7BrF2N2O3 B2584272 3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2002939-83-3](/img/structure/B2584272.png)

3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

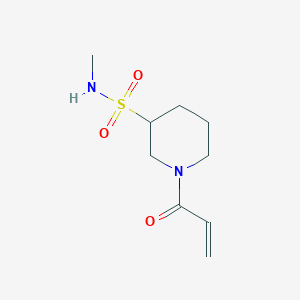

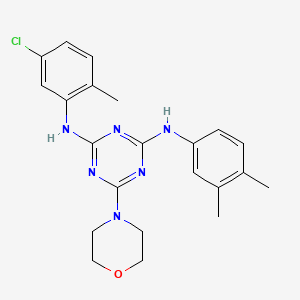

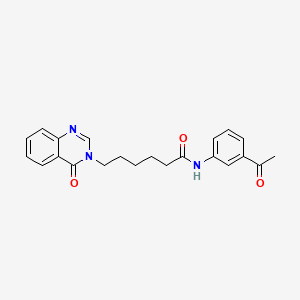

The compound “3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . The molecule also contains a bromine atom, an amine group (-NH2), a carbonyl group (C=O), and a difluoropropanoic acid group.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the bromine atom could potentially be involved in various substitution reactions. The amine and carbonyl groups could participate in condensation reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

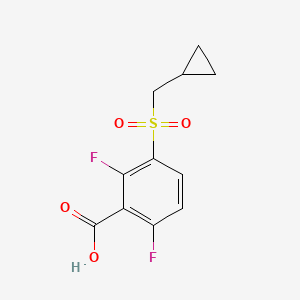

Synthesis of Fluorinated Compounds

Studies have explored synthetic strategies towards fluorinated compounds like 4-substituted 3,3-difluoropiperidines, which are synthesized via processes involving ethyl bromodifluoroacetate. These compounds, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, hold significant potential as building blocks in medicinal chemistry due to their fluorinated gamma-amino acid structures (Surmont et al., 2010).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly method to synthesize 6-aminonicotinic acid with high selectivity and yield (Feng et al., 2010).

Preparation of Arylboronic Acids

An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids from 3-bromopyridine involves lithium-halogen exchange and "in situ quench". This technique showcases a method for preparing arylboronic acids, essential intermediates in various cross-coupling reactions and pharmaceutical synthesis (Li et al., 2002).

Fluorescence Detection of Perfluorinated Compounds

A method based on derivatization of perfluorinated carboxylic acids (PFCAs) with 3-bromoacetyl coumarin for HPLC analysis with fluorescence detection has been developed. This approach allows for the efficient separation and sensitive detection of PFCAs, which are significant due to their persistence in the environment and biological samples (Poboży et al., 2010).

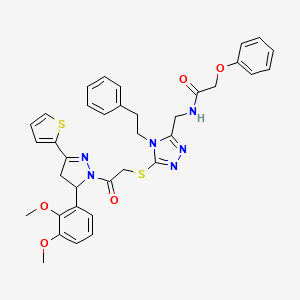

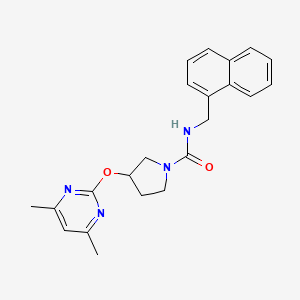

Novel Bromodomain Ligands

Research into 3-amino-2-methylpyridine derivatives as BAZ2B bromodomain ligands demonstrates the use of computational methods for drug discovery. These compounds were identified and validated for their binding to the BAZ2B bromodomain, an example of how chemical synthesis is applied in the development of therapeutic agents (Marchand et al., 2016).

Propiedades

IUPAC Name |

3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQYRSAQVESGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone](/img/structure/B2584190.png)

![1-Azaspiro[3.3]heptane hcl](/img/structure/B2584193.png)

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)

![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)